molecular formula C11H12O3 B8659007 Methyl 3-(4-formylphenyl)propanoate

Methyl 3-(4-formylphenyl)propanoate

Cat. No. B8659007
M. Wt: 192.21 g/mol
InChI Key: QMEHTSMLOSZUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08637547B2

Procedure details

To a solution of Intermediate B (300 mg, 1.54 mmol) in DCM (25 mL) was added manganese dioxide (2.98 g, 34 mmol). The mixture was stirred for 15 minutes, and then filtered through Celite and washed with additional DCM (100 mL). The filtrate was concentrated to yield the desired product. This was used directly in the next stage without further purification or characterisation.
Name
Intermediate B
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2.98 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C[CH:2]([CH2:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][OH:14])=[CH:9][CH:8]=1)[C:3]([OH:5])=[O:4].[CH2:15](Cl)Cl>[O-2].[O-2].[Mn+4]>[CH:13]([C:10]1[CH:11]=[CH:12][C:7]([CH2:6][CH2:2][C:3]([O:5][CH3:15])=[O:4])=[CH:8][CH:9]=1)=[O:14] |f:2.3.4|

Inputs

Step One
Name
Intermediate B
Quantity
300 mg
Type
reactant
Smiles
CC(C(=O)O)CC1=CC=C(C=C1)CO
Name
Quantity
25 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
2.98 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
washed with additional DCM (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(=O)C1=CC=C(C=C1)CCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.